2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-19-10-12-20(13-11-19)32(28,29)26-15-5-6-17-16-18(9-14-22(17)26)25-24(27)21-7-3-4-8-23(21)31-2/h3-4,7-14,16H,5-6,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGSZIMNGWGJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antiproliferative, antibacterial, and enzyme inhibitory activities, drawing from diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- SMILES : COc1ccc(cc1)S(=O)(=O)c1cc(OC)ccc1S(=O)(=O)c1ccc(cc1)C@HNS(C)(=O)=O
- InChI Key : NXODIUKWAVUFGF-INIZCTEOSA-N
This structure contains multiple functional groups that may contribute to its biological activity, particularly the methoxy and sulfonamide groups which are known for their roles in medicinal chemistry.
Antiproliferative Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar methoxy and sulfonamide groups have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells (IC50 = 3.1 μM) and other lines such as HCT 116 and HEK 293 . The effectiveness of these compounds is often attributed to their ability to induce apoptosis or inhibit cell cycle progression.
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. Studies on related sulfonamide derivatives have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
Enzyme inhibitory activities are another area of interest. Similar compounds have been reported to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . These findings suggest that this compound could be explored for therapeutic applications in neurodegenerative diseases and urea cycle disorders.
Study on Antiproliferative Effects
A study synthesized several N-substituted benzimidazole carboxamides with varying methoxy groups. Among these, a derivative with two hydroxy and one methoxy group exhibited strong antibacterial activity against E. faecalis (MIC = 8 μM) and significant antiproliferative activity against MCF-7 cells (IC50 = 3.1 μM) . This highlights the importance of substituent variation in enhancing biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating groups like methoxy enhances the lipophilicity and overall biological efficacy of the compounds. For example, derivatives with multiple methoxy groups showed improved solubility and bioavailability compared to their counterparts .
Data Summary
Comparison with Similar Compounds
Key Observations :
- The chloro-fluoro substitution in the analog (474.9 Da) increases molecular weight and may enhance lipophilicity compared to the target compound (454.5 Da).
- IR data for related hydrazinecarbothioamides (ν(C=O) ~1663–1682 cm⁻¹, ν(NH) ~3150–3319 cm⁻¹) suggests similar carbonyl and amine interactions in benzamide derivatives .
Sulfonamide Group Variations
The sulfonamide moiety’s substituents influence steric and electronic properties:
Key Observations :
- Replacement of the 4-methoxybenzenesulfonyl group with a plain benzenesulfonyl moiety (423.5 Da) removes electron-donating effects, possibly reducing solubility or target affinity .
Heterocyclic Replacements
Replacing benzamide with other heterocycles modulates electronic and steric profiles:
Key Observations :
- The thiophene carboxamide analog (428.5 Da) introduces sulfur, which may enhance π-stacking interactions but reduce polarity compared to benzamide .
- The acrylamide derivative (413.5 Da) acts as a Michael acceptor, enabling covalent binding to HDACs or other cysteine-rich targets, explaining its potent antitumor activity .
Q & A
Basic Research Question
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms sulfonamide/amide linkages .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline core .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~483) .
- HPLC-PDA: Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
How should researchers design in vitro assays to evaluate this compound’s biological activity?
Basic Research Question
- Target Selection: Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, kinase inhibitors) .
- Assay Protocol:
- Controls: Include positive controls (e.g., acetazolamide for carbonic anhydrase) and solvent-only blanks .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Advanced Research Question
- Substituent Variation:
- Modify methoxy groups (e.g., replace with ethoxy, halogen) to assess electronic effects .
- Explore sulfonamide replacements (e.g., carbamate, urea) .
- Biological Testing:
- Compare IC₅₀ values across analogs using standardized assays (see FAQ 3).
- Correlate activity with computational parameters (e.g., LogP, polar surface area) .
- Data Analysis:
- Use multivariate regression to identify critical substituents affecting potency .
How should researchers address contradictions in biological activity data across different assays?
Advanced Research Question
- Orthogonal Validation:
- Structural Analysis:
What strategies are recommended for elucidating the compound’s mechanism of action?
Advanced Research Question
- Target Deconvolution:
- Pathway Analysis:
- Map differentially expressed genes to KEGG pathways (e.g., apoptosis, oxidative stress) .
- Validate key nodes via Western blot (e.g., caspase-3 cleavage for apoptosis) .
How can researchers optimize solubility and bioavailability for in vivo studies?
Advanced Research Question
- Formulation Strategies:
- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for aqueous solubility enhancement .
- Assess logD (octanol/water) to balance lipophilicity and permeability .
- Pharmacokinetics:
- Conduct preliminary ADME studies (e.g., microsomal stability, plasma protein binding) .
- Modify prodrug strategies (e.g., esterification of methoxy groups) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
